![molecular formula C19H16N4O5S B2871282 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 958612-05-0](/img/structure/B2871282.png)
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
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Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocycles . Heterocycles are a versatile group of compounds due to their presence in many significant fields, including bioassay interactions with cells . They are often designed and synthesized by chemists through new strategies .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar heterocycles are often synthesized through condensation and hydrolysis followed by cyclization . The synthesized molecules are then screened for their efficacy against typical drugs in the market .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by various spectroscopic methods, including 1H, 13C, 2D NMR, and LC-MS .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve various substitutions and transformations . The specific reactions would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various spectroscopic methods . These properties can include things like molecular weight, solubility, melting point, and more.Scientific Research Applications
Organic Synthesis and Drug Design
This compound is a valuable intermediate in organic synthesis, particularly in the design of drug-like small molecules with potential therapeutic applications. Its structure, featuring a thieno[3,4-c]pyrazole moiety, is often associated with a wide range of synthetic medicines . The compound’s versatility allows for various modifications, leading to the development of new pharmacophores with potential anti-tubercular, anti-diabetic, anti-obesity, and anti-cancer properties .
Anticancer Research
The thieno[3,4-c]pyrazole core of Oprea1_776936 is significant in anticancer research. Compounds with this core have been studied for their cytotoxic effects against various cancer cell lines. The compound’s ability to be modified can lead to the discovery of novel anticancer agents with improved efficacy and reduced side effects .
Pharmacophore Hybridization
Oprea1_776936 serves as a scaffold for pharmacophore hybridization—a technique used to combine multiple pharmacophoric features into a single molecule to target multiple biological pathways. This approach is crucial in the development of multi-target drugs, particularly in the fight against complex diseases like cancer .
Enzyme Inhibition
The compound’s structural features suggest potential enzyme inhibitory activity. By interacting with specific enzymes involved in disease pathways, derivatives of Oprea1_776936 could serve as lead compounds for the development of new enzyme inhibitors, which are a cornerstone of targeted therapies .
Medicinal Chemistry
In medicinal chemistry, Oprea1_776936 can be used to synthesize a variety of derivatives that exhibit a broad spectrum of biological activities. Its molecular framework is conducive to modifications that can enhance its interaction with biological targets, leading to the development of new drugs .
Biological Activity Screening
The compound is suitable for high-throughput screening to identify its biological activities. Such screenings can reveal its potential as a starting point for the development of drugs with various pharmacological effects, including antimicrobial, antifungal, and antibiotic activities .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit efficacy against various targets in the context of cancer treatment
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it is likely that it interacts with its targets to induce changes that lead to its therapeutic effects
Biochemical Pathways
Similar compounds have been found to affect various pathways related to cell proliferation and survival
Pharmacokinetics
Similar compounds have been found to exhibit favorable pharmacokinetic properties
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-28-13-8-6-12(7-9-13)22-18(15-10-29(27)11-16(15)21-22)20-19(24)14-4-2-3-5-17(14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIHYCRHJDUJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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